molecular formula C22H26N4O4 B2875631 2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 2034297-70-4

2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2875631
CAS RN: 2034297-70-4
M. Wt: 410.474
InChI Key: URIXGQIDBFDBNB-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analgesic Properties

A study by Gökçe et al. (2005) discusses the synthesis of pyridazinone derivatives, including compounds structurally related to the specified chemical, and evaluates their analgesic and anti-inflammatory properties. The research highlights one compound, IVe, for its potent analgesic activity, comparable to acetylsalicyclic acid, without showing gastric ulcerogenic effects, indicating a promising profile for medical application in pain management Gökçe, M., Bakir, G., Şahin, M., Kuepeli, E., & Yeşilada, E. (2005). Synthesis of New Mannich Bases of Arylpyridazinones as Analgesic and Anti-inflammatory Agents. Arzneimittelforschung, 55, 318-325.

Electrophilic Substitution Reactions

Nematollahi et al. (2014) explored electrochemical syntheses leading to derivatives that include the formation of 2-indolyl-5-arylsulfonyl-p-benzoquinone via oxidation steps. This study illuminates the versatility of electrochemical methods in synthesizing complex organic compounds, potentially including derivatives of the compound , showcasing a method that might be applicable to its synthesis or modification Nematollahi, D., Momeni, S., & Khazalpour, S. (2014). Different strategies in electrochemical synthesis of new mono and di-substituted hydroquinone and benzoquinone. Electrochimica Acta, 147, 310-318.

Anti-inflammatory and Analgesic Agents Synthesis

Research by Abu‐Hashem et al. (2020) on the synthesis of novel compounds derived from visnaginone and khellinone, which may share synthetic pathways or structural motifs with the specified compound, reveals significant anti-inflammatory and analgesic activities. These compounds have been shown to inhibit COX-2 selectively, offering insights into the design and development of new pharmaceutical agents Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 25.

Bioorganic Synthesis Techniques

Mermer et al. (2018) provided an account of synthesizing 1,2,4-triazole derivatives containing a piperazine nucleus, reflecting the synthetic complexity and potential biological activity of compounds structurally related to the one specified. This research might inform strategies for synthesizing and modifying the compound , emphasizing the role of green chemistry techniques in pharmaceutical synthesis Mermer, A., Demirbas, N., Demirbaş, A., Colak, N., Ayaz, F. A., Alagumuthu, M., & Arumugam, S. (2018). Synthesis, biological activity and structure activity relationship studies of novel conazole analogues via conventional, microwave and ultrasound mediated techniques. Bioorganic chemistry, 81, 55-70.

properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-15(27)16-6-7-19(20(12-16)29-2)30-14-22(28)26-10-8-25(9-11-26)21-13-17-4-3-5-18(17)23-24-21/h6-7,12-13H,3-5,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIXGQIDBFDBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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